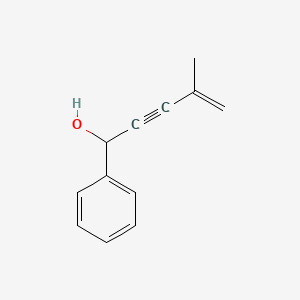

4-Methyl-1-phenylpent-4-en-2-yn-1-ol

CAS No.:

Cat. No.: VC14130659

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 4-methyl-1-phenylpent-4-en-2-yn-1-ol |

| Standard InChI | InChI=1S/C12H12O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,12-13H,1H2,2H3 |

| Standard InChI Key | GTYSWXBCTOOCNV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C#CC(C1=CC=CC=C1)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-1-phenylpent-4-en-2-yn-1-ol, delineates its structure:

-

A phenyl group attached to the first carbon of a pentenynol chain.

-

A methyl group at the fourth carbon, adjacent to a double bond ().

-

An alkyne () between carbons 2 and 3.

-

A hydroxyl group (-OH) at the first carbon.

This arrangement creates a conjugated system where the alkyne and alkene groups may participate in resonance, influencing reactivity. Stereochemical variants, such as the (4E)-isomer documented in ChemSpider (CAS 103606-73-1), highlight the importance of double-bond geometry in modulating electronic properties .

Computational and Experimental Data

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 172.223 g/mol | |

| Exact Mass | 172.089 g/mol | |

| Polar Surface Area (PSA) | 20.23 Ų | |

| LogP | 2.30 |

The absence of experimental data for density, melting point, and boiling point underscores the need for further characterization .

Synthesis and Manufacturing

Reported Synthetic Routes

While detailed protocols are scarce, VulcanChem notes that 4-methyl-1-phenylpent-4-en-2-yn-1-ol can be synthesized from "readily available starting materials". General strategies for analogous propargyl alcohols suggest potential pathways:

-

Alkyne Alkylation: Reaction of phenylacetylene derivatives with methyl-substituted epoxides or halides.

-

Hydroalkoxylation: Catalytic addition of alcohols to conjugated enynes, as seen in gold-catalyzed reactions.

The tert-butyl carbamate derivative (CAS 372119-50-1) listed in Cymitquimica’s database implies that protective group chemistry may be employed during synthesis to stabilize reactive intermediates .

Challenges in Purification

The compound’s liquid state (inferred from analogs like 5-phenylpent-1-yn-3-ol) and sensitivity to oxidation necessitate inert atmospheres and low-temperature processing . Chromatographic techniques or distillation under reduced pressure are likely critical for isolation.

Comparative Analysis with Structural Analogs

Functional Group Variations

The table below contrasts key features with related compounds:

The presence of both alkene and alkyne groups in 4-methyl-1-phenylpent-4-en-2-yn-1-ol enables sequential reactivity (e.g., hydrogenation of the alkene followed by alkyne functionalization), a versatility absent in simpler analogs.

Stereoelectronic Effects

The (4E)-stereoisomer’s extended conjugation (ChemSpider ID 9553556) may enhance stability compared to the (4Z)-form, analogous to differences in retinoid isomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume